molecular formula C9H9NOS B1276173 2-(Benzo[d]thiazol-2-yl)ethanol CAS No. 46055-91-8

2-(Benzo[d]thiazol-2-yl)ethanol

Cat. No. B1276173
CAS RN: 46055-91-8
M. Wt: 179.24 g/mol
InChI Key: LRMUYWUZEQHQLA-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)ethanol is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are organic compounds that have been found to have various biological activities . The thiazole ring is part of the structure of vitamin B (thiamine) and is used in the preparation of various chemical compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Aryl thiazoles have been prepared and evaluated for their anticancer actions .


Molecular Structure Analysis

The structure of the title compound consists of a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur . The thiazole rings are approximately coplanar with the thiophene ring .


Chemical Reactions Analysis

Thiazoles have been found to have potent biological applications, described by Hantzsch and Weber for the first time in 1887 . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

Thiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)ethanol, have been found to act as antioxidant, analgesic, and anti-inflammatory agents . These compounds have been developed with the aim of reducing side effects and improving efficacy .

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown significant antimicrobial and antifungal activities . They have been used in the development of new compounds to combat various microbial and fungal infections .

Antiviral Applications

Thiazole derivatives have also been used in the development of antiviral drugs . These compounds have been designed to inhibit the replication of various viruses .

Diuretic and Anticonvulsant Applications

Thiazole derivatives have been used in the development of diuretic and anticonvulsant drugs . These compounds have been designed to help manage conditions such as epilepsy and fluid retention .

Neuroprotective Applications

Thiazole derivatives have shown neuroprotective effects . They have been used in the development of drugs to protect the nervous system from damage or degeneration .

Antitumor or Cytotoxic Applications

2-(Benzo[d]thiazol-2-yl)ethanol derivatives have been used in the development of antitumor or cytotoxic drugs . These compounds have shown high cytotoxicity against various cancer cell lines .

Optoelectronics and Analytical Tools

2-(Benzo[d]thiazol-2-yl)ethanol is one of the key materials for making naphthalene . Understanding the mechanism of solvent effects can help develop new products in optoelectronics and analytical tools .

Quorum Sensing Inhibitors

Novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . 2-(Benzo[d]thiazol-2-yl)ethanol derivatives have been designed, synthesized and evaluated to find novel quorum sensing inhibitors .

Future Directions

Thiazole derivatives have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new thiazole-based drugs, with a particular focus on their potential use in cancer therapy . The development of new synthetic pathways for the preparation of thiazole derivatives is also a promising area of research .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUYWUZEQHQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407082
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46055-91-8
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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